2-[(3-Methoxyphenyl)methyl]pyrrolidine is a chiral organic compound belonging to the class of substituted pyrrolidines. It has been investigated as a potential intermediate in the synthesis of various biologically active compounds. [] Its unique structure makes it a valuable building block for developing novel pharmaceutical agents and exploring structure-activity relationships within specific chemical classes. []
The synthesis of 2-[(3-Methoxyphenyl)methyl]pyrrolidine typically involves the reaction of 3-methoxybenzylamine with a suitable carbonyl compound under conditions that favor the formation of the pyrrolidine ring. A common method includes:
The molecular structure of 2-[(3-Methoxyphenyl)methyl]pyrrolidine is characterized by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure, with characteristic peaks corresponding to the methoxy and aromatic protons being identified in NMR spectra .
2-[(3-Methoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions:
The mechanism of action for compounds like 2-[(3-Methoxyphenyl)methyl]pyrrolidine often involves interactions with biological targets such as receptors or enzymes:
2-[(3-Methoxyphenyl)methyl]pyrrolidine has several scientific applications:
2-[(3-Methoxyphenyl)methyl]pyrrolidine represents a synthetically designed small molecule featuring a pyrrolidine scaffold substituted at the C2 position with a 3-methoxybenzyl group. Its systematic IUPAC name is (2S)-2-[(3-methoxyphenyl)methyl]pyrrolidine, explicitly denoting the chiral center at the pyrrolidine's second carbon when enantiomerically pure . The core pyrrolidine ring is a five-membered, nitrogen-containing heterocycle classified as a saturated secondary amine. This scaffold is a privileged structure in medicinal chemistry due to its three-dimensional (puckered) conformation, distinct from planar aromatic systems. The saturated nature enables efficient exploration of pharmacophore space and enhances stereochemical diversity [2]. The 3-methoxybenzyl moiety attaches via a methylene linker (–CH₂–), positioning the methoxy-substituted phenyl ring as a key pharmacophoric element.
Table 1: Fundamental Molecular Characteristics of 2-[(3-Methoxyphenyl)methyl]pyrrolidine
Property | Value | Description/Implication |
---|---|---|
Molecular Formula | C₁₂H₁₇NO | Indicates elemental composition and molecular weight (191.27 g/mol) |
IUPAC Name | (2S)-2-[(3-Methoxyphenyl)methyl]pyrrolidine | Specifies stereochemistry and substituent position |
Canonical SMILES | COC1=CC=CC(=C1)CC2CCCN2 | Linear notation indicating atomic connectivity |
Isomeric SMILES | COC1=CC=CC(=C1)C[C@@H]2CCCN2 | Denotes chiral center (S-configuration) |
Key Functional Groups | Pyrrolidine (secondary amine), Methoxybenzyl (aromatic ether) | Defines reactivity and potential interactions |
Calculated logP | ~4.05 [7] | Suggests moderate lipophilicity, influencing membrane permeability |
Polar Surface Area (PSA) | ~16.5 Ų | Relates to potential for passive cellular uptake and blood-brain barrier penetration |
Structurally, this compound belongs to the benzylpyrrolidine subclass. The pyrrolidine nitrogen's basicity (pKa ~10-11) allows salt formation and protonation under physiological conditions, influencing solubility and ionic interactions with biological targets. The stereogenic center at C2 (if enantiomerically defined) critically influences its binding to chiral biological macromolecules. Pyrrolidine's non-planar ring undergoes "pseudorotation," a conformational flexibility enabling distinct three-dimensional orientations of substituents without bond breaking. This adaptability allows the 3-methoxyphenyl group to sample diverse spatial positions, optimizing binding interactions with target proteins [2] [5]. The methoxy group (-OCH₃) is an electron-donating substituent modulating the phenyl ring's electronic profile, enhancing its capacity for van der Waals contacts, hydrophobic interactions, and potential hydrogen bonding via the oxygen lone pairs [6].
The emergence of 2-[(3-Methoxyphenyl)methyl]pyrrolidine reflects the strategic evolution of pyrrolidine chemistry within medicinal chemistry. While the specific compound may not be a marketed drug itself, its structural lineage is deeply rooted in the recognition of pyrrolidine as a versatile "privileged scaffold." Systematic analyses of FDA-approved drugs reveal pyrrolidine as the most prevalent five-membered non-aromatic nitrogen heterocycle, present in 37 approved therapeutics by the 2020s [2]. Early examples like the antihypertensive captopril (developed in the 1970s) demonstrated the scaffold's utility in enzyme inhibition (ACE inhibition). Subsequent decades witnessed an explosion in pyrrolidine applications, spanning antibacterial agents (e.g., clindamycin analogs), cognitive enhancers (e.g., aniracetam), and anticancer agents [5] [8].
Table 2: Historical Context: Approved Drugs Highlighting the Therapeutic Versatility of the Pyrrolidine Scaffold
Drug (Approximate Era) | Therapeutic Class | Key Structural Feature | Relevance |
---|---|---|---|
Captopril (1980s) | Antihypertensive (ACE Inhibitor) | Proline derivative (pyrrolidine carboxylic acid) | Validated pyrrolidine's role in potent enzyme inhibition. |
Clemastine (1970s) | Antihistamine | Diphenylmethyl-pyrrolidine | Demonstrated scaffold utility in receptor antagonism (H1). |
Clindamycin (1960s) | Antibacterial | Lincomycin derivative with pyrrolidinyl moiety | Highlighted potential in anti-infectives. |
Daridorexant (2022) | Insomnia (Orexin Receptor Antagonist) | Biaryl-substituted pyrrolidine amide | Recent example showcasing complex pyrrolidine-based CNS drug design [5]. |
Futibatinib (2022) | Anticancer (FGFR Inhibitor) | Pyrrolidine-containing kinase inhibitor | Illustrates ongoing innovation in scaffold application for oncology [5]. |
The specific incorporation of the 3-methoxybenzyl substituent onto pyrrolidine gained prominence alongside advances in synthetic methodologies (e.g., stereoselective alkylation, transition metal-catalyzed coupling) developed post-2000. These techniques enabled efficient access to complex, enantiopure pyrrolidine derivatives for high-throughput screening and structure-activity relationship (SAR) studies. The rationale for exploring the 3-methoxybenzyl group stemmed from its established presence in bioactive molecules targeting neurological disorders, inflammation, and cancer. Its emergence within discovery programs often occurred through: 1) Scaffold decoration: Systematic modification of known pyrrolidine-based leads; 2) Fragment-based design: Incorporation of the 3-methoxybenzyl fragment as a hydrophobic/electron-rich pharmacophore; and 3) Bioisosteric replacement: Substitution of other arylalkyl groups (e.g., benzyl, phenethyl) with the methoxy variant to modulate properties like potency, selectivity, or metabolic stability [5] [8]. The compound exemplifies the medicinal chemist's toolkit: leveraging a validated core scaffold (pyrrolidine) and strategically modifying it with a biologically relevant substituent (3-methoxybenzyl) to probe novel chemical space and biological activity.
The 3-methoxybenzyl group [(3-methoxyphenyl)methyl] is not merely an inert appendage but a critical determinant of the physicochemical and biological profile of 2-[(3-Methoxyphenyl)methyl]pyrrolidine. Its role encompasses electronic, steric, and pharmacophoric contributions:
Electronic Modulation and Binding Interactions: The methoxy group (-OCH₃) is a potent electron-donating substituent (+M and +I effects). This donation increases the electron density of the attached phenyl ring, enhancing its potential for cation-π interactions with positively charged residues (e.g., lysine, arginine) in enzyme active sites or receptor pockets. The oxygen atom possesses two lone pairs, enabling it to act as a hydrogen bond acceptor, forming crucial interactions with serine, threonine, tyrosine hydroxyl groups, or backbone amide NH groups. This hydrogen-bonding capacity differentiates it significantly from unsubstituted benzyl or phenylpropyl groups. The electron-rich aromatic system also facilitates van der Waals contacts and π-π stacking interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) [2] [6].
Lipophilicity and Bioavailability Tuning: The benzyl group inherently contributes hydrophobicity. The addition of the methoxy substituent at the meta-position offers a strategic balance. While the methyl group of methoxy increases lipophilicity slightly compared to hydrogen, the oxygen atom introduces polarity. The calculated logP of ~4.05 [7] indicates moderate lipophilicity, generally favorable for passive diffusion across cell membranes while retaining sufficient aqueous solubility for pharmacokinetic viability. This balance is crucial for compounds intended for central nervous system targets or requiring good oral absorption. The polar surface area remains relatively low, primarily influenced by the pyrrolidine nitrogen and the methoxy oxygen [7].
Stereoelectronic and Conformational Effects: The meta-substitution pattern on the phenyl ring offers distinct spatial positioning of the methoxy group relative to the methylene linker and the pyrrolidine ring. Unlike ortho-substitution, meta-substitution avoids significant steric clashes with the pyrrolidine. Unlike para-substitution, it creates an asymmetric electronic environment on the ring. This asymmetry can be exploited for selective interactions within asymmetric binding pockets. The methylene linker (-CH₂-) provides conformational flexibility, allowing the phenyl ring to adopt orientations that maximize complementary interactions with the target protein [5] [6].
The "Privileged" Nature in Specific Therapeutic Areas: The 3-methoxyphenyl fragment recurs frequently in ligands for targets relevant to oncology and neurology. Its presence in hybrids designed as tubulin binders or kinase inhibitors highlights its role in anticancer scaffolds, where its electron-donating nature and capacity for hydrophobic burial are advantageous [6]. In neurological targets (e.g., receptors, transporters, cholinesterases), the balance of lipophilicity and hydrogen-bonding capability facilitates interactions within the complex binding sites of the central nervous system. The methoxy group can also serve as a metabolic handle, potentially guiding Phase II conjugation pathways (e.g., glucuronidation, sulfation) which can be engineered for controlled deactivation or targeted delivery [5] [8].
In essence, the 3-methoxybenzyl group transforms the pyrrolidine scaffold from a generic structural element into a sophisticated pharmacophore. Its integration into 2-[(3-Methoxyphenyl)methyl]pyrrolidine exemplifies rational design aimed at harnessing specific electronic, steric, and interactive properties to engage biological targets with high affinity and selectivity, making it a recurring motif in modern medicinal chemistry exploration.
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4